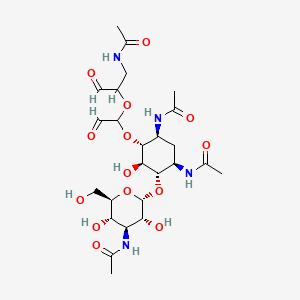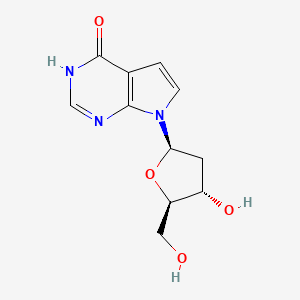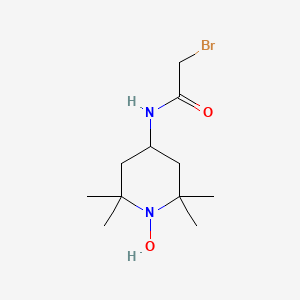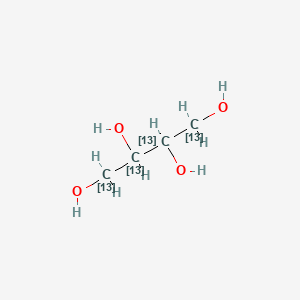
Erythritol-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythritol-13C4 is a labeled isotopic compound of erythritol, a four-carbon sugar alcohol. The “13C4” designation indicates that all four carbon atoms in the molecule are the carbon-13 isotope, which is a stable, non-radioactive isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erythritol-13C4 can be synthesized through the fermentation of glucose-13C6 using osmophilic yeasts. The process involves the following steps:
Fermentation: Glucose-13C6 is fermented by specific yeast strains such as Yarrowia lipolytica or Moniliella pollinis under hyperosmotic conditions.
Purification: The fermentation broth is clarified to remove biomass and other insoluble compounds.
Industrial Production Methods
Industrial production of this compound follows similar fermentation processes but on a larger scale. The use of genetically engineered yeast strains can enhance yield and productivity. The downstream processing involves multiple stages of purification to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Erythritol-13C4 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
Oxidation: Erythrose-13C4.
Reduction: Threitol-13C4.
Substitution: Various substituted erythritol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Erythritol-13C4 has a wide range of applications in scientific research:
Wirkmechanismus
Erythritol-13C4 exerts its effects primarily through its role as a tracer molecule. When introduced into biological systems, it follows the same metabolic pathways as natural erythritol. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in erythritol metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythritol: The non-labeled version of erythritol, used as a low-calorie sweetener.
Xylitol: Another sugar alcohol with similar properties but different metabolic pathways.
Sorbitol: A six-carbon sugar alcohol used as a sweetener and in medical applications.
Uniqueness
Erythritol-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications. Unlike its non-labeled counterparts, this compound provides detailed insights into metabolic processes and pathways, making it a powerful tool in scientific studies .
Eigenschaften
Molekularformel |
C4H10O4 |
|---|---|
Molekulargewicht |
126.09 g/mol |
IUPAC-Name |
(1,2,3,4-13C4)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
UNXHWFMMPAWVPI-JCDJMFQYSA-N |
Isomerische SMILES |
[13CH2]([13CH]([13CH]([13CH2]O)O)O)O |
Kanonische SMILES |
C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


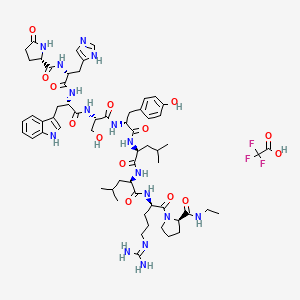
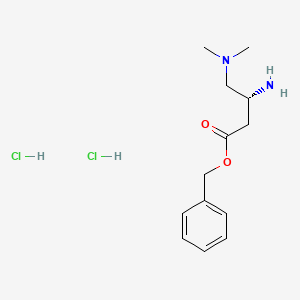

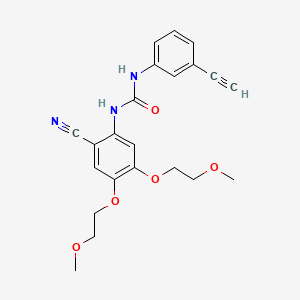
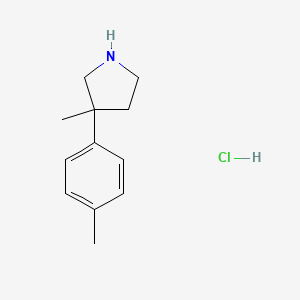
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
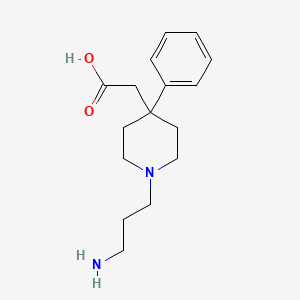
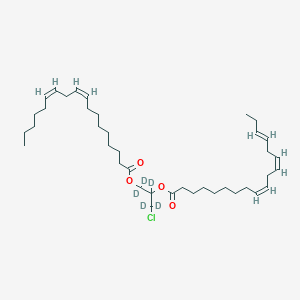
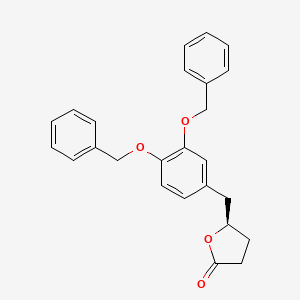
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)

